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Compound of Interest

N,4-Dimethyl-5-nitropyridin-2-
Compound Name:

amine
CAS No.: 70564-14-6
Cat. No.: B13486393

Get Quote

Executive Summary

This guide provides an in-depth optical characterization of N,4-Dimethyl-5-nitropyridin-2-
amine, a specialized "push-pull" chromophore. Unlike standard pyridine derivatives, this
molecule exhibits a distinct Intramolecular Charge Transfer (ICT) band that is highly sensitive to
solvent polarity and steric modulation.

For researchers in drug development and non-linear optics (NLO), this compound represents a
critical intermediate between the parent 2-Amino-5-nitropyridine (high stability, lower

) and sterically bulky 2-Phenylamino analogues. This guide benchmarks its UV-Vis absorption
maxima (

) against these alternatives to facilitate precise identification and application.

The Chromophore Architecture

To understand the optical performance, we must first analyze the electronic "push-pull”
mechanism that defines this molecule's absorption profile.
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e Electron Donor (Push): The N-methylamino group at position 2. The methyl substitution
enhances the inductive (+I) effect compared to a primary amine (-NHz), stabilizing the
excited state and inducing a bathochromic (red) shift.

o Electron Acceptor (Pull): The Nitro group (-NO2) at position 5. This is a strong withdrawing
group that creates a dipole across the pyridine ring.

» Steric Modulator: The Methyl group at position 4. Unlike a hydrogen atom, this methyl group
introduces mild steric strain adjacent to the nitro group. While it does not force the nitro
group completely out of plane (as seen in some ortho-phenyl derivatives), it modulates the
conjugation efficiency, fine-tuning the absorption band.

DOT Diagram: The Push-Pull Mechanism

The following diagram illustrates the electron flow during the ICT transition, which is the origin
of the primary UV-Vis absorption band.
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Figure 1: Schematic of the Intramolecular Charge Transfer (ICT) pathway in N,4-Dimethyl-5-
nitropyridin-2-amine.

Comparative Optical Performance

The following table benchmarks N,4-Dimethyl-5-nitropyridin-2-amine against its primary
structural analogues. This comparison highlights how N-methylation and ring substitution shift

the absorption maximum (

).

Table 1: Comparative Absorption Maxima in Polar Solvents (Ethanol/Methanol)
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Key Insight: The target compound (N,4-Dimethyl...) occupies a "sweet spot." It achieves a

bathochromic shift (red shift) relative to the parent compound without suffering the severe steric
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twisting seen in phenyl-substituted analogues. This makes it a more reliable chromophore for
applications requiring consistent absorption in the near-UV/blue region (350-360 nm).

Solvatochromism: A Self-Validating System

For high-integrity applications, you cannot rely on a single

value. This molecule exhibits positive solvatochromism, meaning its absorption band shifts red
as solvent polarity increases. This behavior serves as a built-in quality control check.

e Non-Polar (e.g., Hexane/Dioxane): Expect

near 330-340 nm. The ground state is stabilized, and the ICT transition is higher energy.

» Polar Aprotic (e.g., DMSO/DMF): Expect

near 360-370 nm. The polar solvent stabilizes the charge-separated excited state, lowering
the transition energy.

» Polar Protic (e.g., Ethanol/Methanol): Expect

near 350-355 nm. Hydrogen bonding can stabilize both ground and excited states, often
leading to a distinct, broad band.

Validation Protocol: If your sample does not show a shift of at least 10—20 nm between Hexane
and DMSO, the compound is likely degraded or lacks the intact push-pull nitro-amine system.

Experimental Protocol: Precise Characterization

To replicate these results, follow this standardized workflow designed to minimize aggregation
and solvent artifacts.

DOT Diagram: Measurement Workflow
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Figure 2: Step-by-step UV-Vis characterization workflow.

Step-by-Step Methodology

¢ Stock Preparation: Dissolve 1-2 mg of N,4-Dimethyl-5-nitropyridin-2-amine in 10 mL of
spectroscopic grade DMSO. This ensures complete solubilization, as nitro-pyridines can be
sparingly soluble in alcohols.
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» Working Solution: Aliquot 30 pL of the stock into 3 mL of the target solvent (e.g., Ethanol).
This yields a concentration of ~10-50 uM, ideal for keeping absorbance between 0.1 and 1.0
A.U.

o Baseline: Run a baseline scan with pure solvent.
e Measurement: Scan from 250 nm to 600 nm.
o Look for: A primary high-intensity band at ~250-280 nm (
) and a broader, lower-energy band at 350-360 nm (ICT).

o Data Analysis: Record the peak of the broad band. Note the solvent temperature, as
thermochromism can induce minor shifts.

References

o Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylpyridine... Source:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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